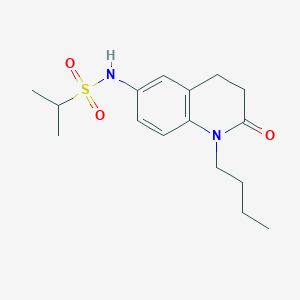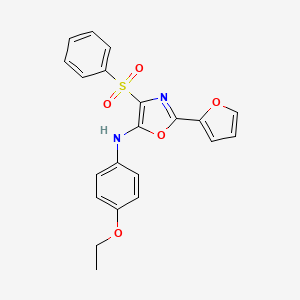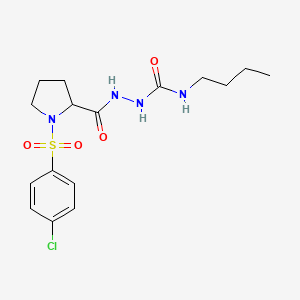![molecular formula C22H20N2O2 B2396348 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one CAS No. 927625-55-6](/img/structure/B2396348.png)
1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a phenyl group, and a pyrazole ring . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the furan and phenyl rings, and the potential for tautomeric forms due to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring, the electron-withdrawing phenyl groups, and the potential for nucleophilic attack at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Wirkmechanismus
Target of Action
It’s known that furan derivatives have a broad spectrum of biological activities . They can act on various targets or receptors in the body like MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some furan derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have a wide range of advantageous biological and pharmacological characteristics .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to the cells at concentrations up to 100 μM. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one. One of the directions is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its biological effects. Additionally, future studies can focus on improving the synthesis method and optimizing the experimental conditions for using this compound in scientific research.
Synthesemethoden
The synthesis of 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one involves the reaction of furan-2-carbaldehyde, phenylhydrazine, and chalcone in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. The compound has also been studied for its potential use as a fluorescence probe for detecting metal ions.
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(14-13-17-8-3-1-4-9-17)24-20(21-12-7-15-26-21)16-19(23-24)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKKZSIVKUROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)


![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/no-structure.png)

![4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B2396272.png)





![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2396283.png)

![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)